![molecular formula C15H20N2O3 B5535832 3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from basic heterocyclic compounds. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one illustrates the complexity involved in creating such compounds. This process includes a three-component reaction, followed by reactions with aliphatic amines such as methylamine and 4-methoxybenzylamine, highlighting the intricate synthetic pathways required to obtain pyrrolidinedione derivatives (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidinediones and related compounds often involves supramolecular aggregation characterized by C-H⋯O, C-H⋯F, and C-H⋯π interactions. These interactions stabilize the crystal structure and contribute to the compound's properties. For example, in the study of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives, the nearly planar structures and the stabilizing intermolecular interactions illustrate the complexity of these compounds' molecular geometry (Suresh et al., 2007).

Chemical Reactions and Properties

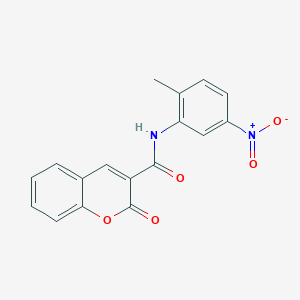

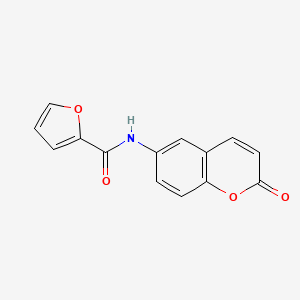

Pyrrolidinediones undergo a range of chemical reactions, including heterocyclization and reactions with various nucleophiles, to produce a wide array of derivatives with diverse properties. The synthesis of spiro heterocyclization products from 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin is an example of the versatility of these compounds in chemical reactions (Dmitriev, Silaichev, & Maslivets, 2015).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Development of Antibacterial Agents : Pyridonecarboxylic acids and their analogues, including structures similar to the specified compound, have been synthesized and evaluated for antibacterial activity. These compounds showed promising activity against various pathogens, indicating their potential as antibacterial agents (Egawa et al., 1984).

Anticonvulsant Derivatives : Aminomethylation of ethosuximide and pufemide, compounds structurally related to the specified chemical, yielded N-aminomethyl derivatives with studied antioxidant activities. This research suggests the potential application of these derivatives in developing anticonvulsant and neuroprotective medications (Hakobyan et al., 2020).

Pharmaceutical Intermediates and Analgesic Properties

Preparation of Quinolone Antibacterials : Stereoisomers of 3-(1-aminoethyl)pyrrolidines, obtained through sophisticated synthetic routes involving the key intermediate similar to the specified compound, serve as crucial side chains in the development of quinolone antibacterials. This highlights the compound's role in synthesizing advanced pharmaceutical agents with potential antibacterial properties (Schroeder et al., 1992).

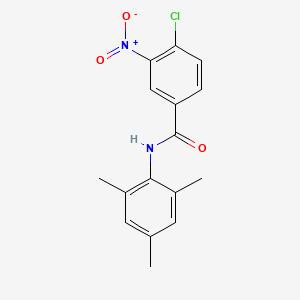

Anti-inflammatory and Analgesic Activity : Compounds structurally related to "3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione" have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies suggest the therapeutic potential of these compounds in managing pain and inflammation (Gein et al., 2005).

Chemical Synthesis and Characterization

- Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : A detailed study describes the efficient and stereoselective process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic. This research demonstrates the importance of precise synthetic strategies in developing compounds with potential pharmaceutical applications (Fleck et al., 2003).

Propriétés

IUPAC Name |

3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-16(8-9-18)13-10-14(19)17(15(13)20)12-7-5-4-6-11(12)2/h4-7,13,18H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXVWOMVOBPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CC(=O)N(C1=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)